molecular formula C18H23F2N3OS B7563709 N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide

カタログ番号 B7563709
分子量: 367.5 g/mol
InChIキー: CRFQDYMZUVMNCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as DB844, is a novel compound that has shown potential as an anti-parasitic drug. The compound belongs to the benzimidazole family and has a unique chemical structure that makes it a promising candidate for the treatment of parasitic infections.

作用機序

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide inhibits the enzyme FPPS, which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the survival of parasites and cancer cells. By inhibiting FPPS, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide disrupts the biosynthesis of isoprenoids, leading to the death of the parasites and cancer cells. The mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is unique compared to other anti-parasitic drugs, making it a promising candidate for the treatment of parasitic infections.
Biochemical and Physiological Effects
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have minimal toxicity in vitro and in vivo. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have a high selectivity index, indicating that it is highly effective against parasites and cancer cells while being relatively safe for the host.

実験室実験の利点と制限

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has several advantages for use in lab experiments. The compound has a unique mechanism of action, making it a promising candidate for the treatment of parasitic infections and cancer. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown minimal toxicity in vitro and in vivo, making it a safe compound for use in preclinical studies. However, the synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is complex and requires specialized equipment and expertise. The compound is also expensive to synthesize, limiting its availability for research.

将来の方向性

There are several future directions for the study of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide. One direction is to optimize the synthesis method of the compound to increase its yield and purity. Another direction is to conduct further preclinical studies to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in animal models. Clinical trials are also needed to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in humans. Additionally, the mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide needs to be further elucidated to understand its anti-parasitic and anti-cancer properties fully. Finally, the potential of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as a drug combination therapy needs to be explored to enhance its efficacy against parasitic infections and cancer.
Conclusion
In conclusion, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, is a novel compound with promising anti-parasitic and anti-cancer properties. The compound has a unique mechanism of action, inhibiting the enzyme FPPS, which is essential for the survival of parasites and cancer cells. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has minimal toxicity and good pharmacokinetic properties, making it a promising candidate for preclinical studies. However, further studies are needed to optimize the synthesis method, determine the safety and efficacy of the compound in animal models and humans, and explore its potential as a drug combination therapy.

合成法

The synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide involves the reaction of 1-(difluoromethyl)benzimidazole-2-thiol with cyclooctyl chloroacetamide in the presence of a base. The reaction yields N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as the final product. The synthesis method has been optimized to obtain a high yield of the compound with good purity. The purity of the compound is crucial for its use in scientific research.

科学的研究の応用

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been extensively studied for its anti-parasitic properties. The compound has shown promising results against various parasitic infections, including Leishmania, Trypanosoma, and Plasmodium. The anti-parasitic activity of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is attributed to its ability to inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), which is essential for the survival of the parasites. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

特性

IUPAC Name

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3OS/c19-17(20)23-15-11-7-6-10-14(15)22-18(23)25-12-16(24)21-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFQDYMZUVMNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CSC2=NC3=CC=CC=C3N2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。